molecular formula C17H15N3O B2777409 4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one CAS No. 380561-11-5

4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one

Cat. No. B2777409
CAS RN: 380561-11-5
M. Wt: 277.327
InChI Key: SAWYHQAUXNGBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also referred to as PBOX-15 and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Antiviral Activity

Benzimidazole derivatives, including our compound of interest, have demonstrated antiviral properties. Researchers have investigated their potential against various viruses, such as herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV). These compounds interfere with viral replication mechanisms, making them promising candidates for antiviral drug development .

Antitumor Effects

The benzimidazole scaffold has been explored for its antitumor activity. Our compound may inhibit tumor cell growth by targeting specific cellular pathways. Researchers have studied its effects on cancer cell lines, including lung cancer (A549), breast cancer (MDA-MB-231), and prostate cancer (PC3). Further investigations are needed to elucidate its precise mechanisms .

Antihypertensive Properties

Certain benzimidazole derivatives exhibit antihypertensive effects by modulating blood pressure. Although more research is required, these compounds may act on vascular smooth muscle cells or renin-angiotensin-aldosterone system components .

Proton Pump Inhibition

Proton pump inhibitors (PPIs) are widely used to treat acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcers. Some benzimidazole derivatives, including our compound, have shown potential as PPIs by inhibiting gastric acid secretion via proton pump blockade .

Anthelmintic Activity

Benzimidazole-based anthelmintics are essential for treating parasitic infections in both humans and animals. These compounds disrupt the microtubule structure of helminths, leading to their paralysis and expulsion from the host. Our compound may contribute to this therapeutic class .

Antimicrobial Effects

Benzimidazole derivatives have demonstrated antimicrobial activity against bacteria, fungi, and protozoa. Their mode of action often involves interfering with essential cellular processes. Researchers continue to explore their potential as novel antimicrobial agents .

Anti-Inflammatory Properties

Inflammation plays a central role in various diseases. Benzimidazole-based compounds, including our target molecule, may modulate inflammatory pathways. Their anti-inflammatory effects could be valuable in conditions like rheumatoid arthritis and inflammatory bowel disease .

Other Biological Activities

Beyond the mentioned applications, benzimidazole derivatives have been investigated for their interactions with proteins and enzymes. Their diverse biological effects make them intriguing scaffolds for medicinal chemistry research .

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c21-16-10-12(11-20(16)13-6-2-1-3-7-13)17-18-14-8-4-5-9-15(14)19-17/h1-9,12H,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWYHQAUXNGBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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